molecular formula C18H18N4O B2925848 3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine CAS No. 2379972-93-5

3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine

Cat. No.: B2925848
CAS No.: 2379972-93-5
M. Wt: 306.369
InChI Key: KJKFKXQRRBTOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to the desired therapeutic effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)pyrrolidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-23-15-4-2-13(3-5-15)14-7-9-22(11-14)18-16-6-8-19-10-17(16)20-12-21-18/h2-6,8,10,12,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKFKXQRRBTOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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